
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンは、分子式がC26H48Cl2P2Pdの有機金属化合物です。その独特の特性により、さまざまな化学反応の触媒として広く用いられています。 この化合物は、その安定性と反応促進における有効性で知られており、学術研究および産業の両分野において貴重な試薬となっています .
準備方法
合成経路と反応条件
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンの合成は、通常、塩化パラジウム(II)と1,2-ビス(ジシクロヘキシルホスフィノ)エタンを反応させることで行われます。反応は不活性雰囲気下、多くの場合、アルゴンまたは窒素雰囲気下で行われ、酸化を防ぎます。このプロセスには、塩化パラジウム(II)をジクロロメタンまたはトルエンなどの適切な溶媒に溶解し、その後1,2-ビス(ジシクロヘキシルホスフィノ)エタンを加えることが含まれます。 次に、混合物を室温またはわずかに高温で撹拌して、反応が完了するまで反応させます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するように最適化されます。高純度の試薬と溶媒を使用することが、汚染を防ぐために重要です。 最終生成物は、多くの場合、再結晶またはクロマトグラフィーによって精製され、所望の品質が得られます .
化学反応の分析
反応の種類
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンは、以下の化学反応を含むさまざまなタイプの化学反応を起こします。
酸化: この化合物は、より高い酸化状態のパラジウム錯体を形成するために酸化される可能性があります。
還元: パラジウム(0)錯体を形成するために還元される可能性があります。
一般的な試薬と条件
この化合物との反応で用いられる一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素や酸素など。
還元剤: 水素化ホウ素ナトリウムやヒドラジンなど。
配位子: ホスフィン、アミン、またはカルベンなど.
主な生成物
これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。たとえば、酸化反応ではパラジウム(IV)錯体が生成される場合があり、還元反応ではパラジウム(0)種が生成される場合があります。 置換反応は、異なる配位子を有する新しいパラジウム錯体の形成をもたらします .
科学的研究の応用
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンは、科学研究において幅広い用途があります。
化学: 鈴木・宮浦反応やヘック反応などのクロスカップリング反応の触媒として広く用いられており、炭素-炭素結合の形成に不可欠です。
生物学: この化合物は、生物活性分子や医薬品の合成に用いられます。
医学: 新しい医薬品や治療薬の開発に役割を果たします。
作用機序
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンがその効果を発揮する機序は、パラジウム中心とさまざまな配位子との配位を伴います。この配位は、基質の活性化と新しい化学結合の形成を促進します。この化合物は、反応の活性化エネルギーを低下させることによって触媒として作用し、反応速度を向上させます。 関与する分子標的と経路は、用いられる特定の反応と基質によって異なります .
類似化合物との比較
類似化合物
ジクロロパラジウム;1,2-ビス(ジフェニルホスフィノ)エタン: 類似の触媒特性を有する別のパラジウム錯体。
ジクロロパラジウム;1,3-ビス(ジフェニルホスフィノ)プロパン: 配位子構造が異なる関連化合物。
ジクロロパラジウム;1,4-ビス(ジフェニルホスフィノ)ブタン: 機能は類似していますが、配位子鎖が長い.
独自性
ジクロロパラジウム;ジシクロヘキシル(2-ジシクロヘキシルホスファニルエチル)ホスファンは、その高い安定性と触媒としての有効性によりユニークです。かさ高いジシクロヘキシルホスフィノ配位子は、パラジウム中心を立体的に保護し、さまざまな反応におけるその反応性と選択性を高めます。 これは、多くの触媒プロセスにおいて好ましい選択肢となっています .
特性
分子式 |
C26H48Cl2P2Pd |
|---|---|
分子量 |
599.9 g/mol |
IUPAC名 |
dichloropalladium;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane |
InChI |
InChI=1S/C26H48P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 |
InChIキー |
OMLAGPLARSIWKU-UHFFFAOYSA-L |
正規SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


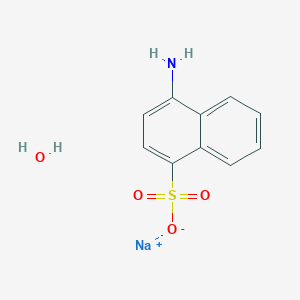
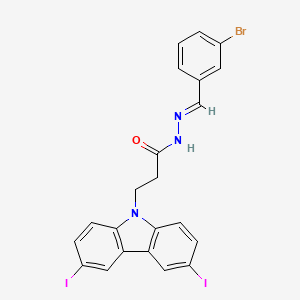
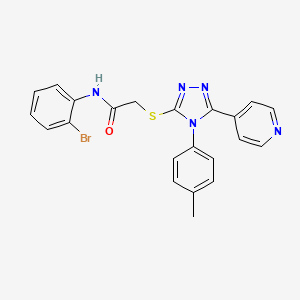
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
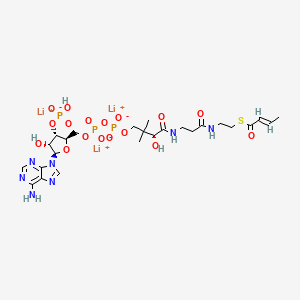
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
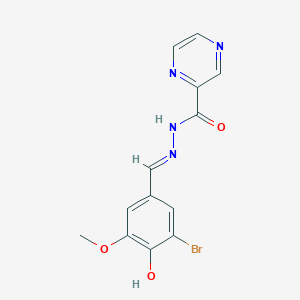
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
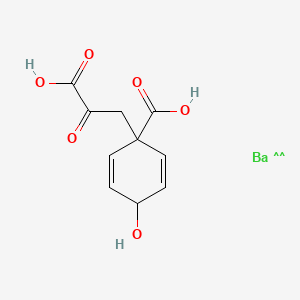

![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
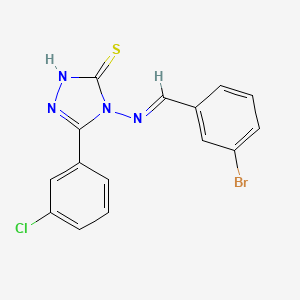
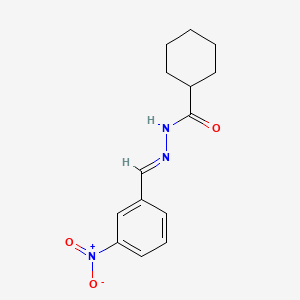
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
